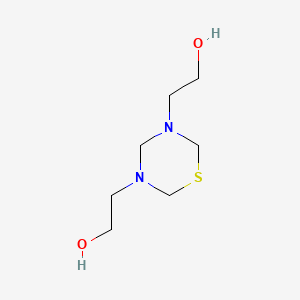

1,3,5-Thiadiazine-3,5-diethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[5-(2-hydroxyethyl)-1,3,5-thiadiazinan-3-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2S/c10-3-1-8-5-9(2-4-11)7-12-6-8/h10-11H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFKFZKYDRZUJEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N(CSCN1CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Pathways for 1,3,5 Thiadiazine 3,5 Diethanol

Historical Development of 1,3,5-Thiadiazine Synthesis

The foundational chemistry of the 1,3,5-thiadiazine scaffold dates back to the 19th century, with significant advancements in the structural understanding of its derivatives occurring in the mid-20th century. Early research primarily concentrated on synthesis methods involving Mannich reactions, where primary thioamides react with formaldehyde (B43269) and amines, often catalyzed by a Lewis acid. Over the years, the focus has expanded to include a variety of synthetic approaches to create diverse libraries of 1,3,5-thiadiazine compounds for various applications. acs.orgacs.org

Classical Synthetic Approaches

Traditional methods for constructing the 1,3,5-thiadiazine core have heavily relied on well-established organic reactions, particularly the Mannich reaction and other condensation pathways.

Mannich Reaction Pathways for 1,3,5-Thiadiazine Core Formation

The Mannich reaction is a cornerstone in the synthesis of 1,3,5-thiadiazines. This reaction typically involves the aminoalkylation of a primary thioamide with formaldehyde and a primary amine. osi.lv A notable method for synthesizing 3,4-dihydro-2H-1,3,5-thiadiazines involves the reaction of N-substituted N,N-bis(1H-1,2,3-benzotriazol-1-ylmethyl)-amines with thioamides in the presence of zinc bromide. acs.org This approach has been successful in producing 1,3,5-thiadiazines with substituents at the 3 and 6 positions in moderate to good yields. acs.org

Furthermore, uncatalyzed Mannich-type reactions have been developed for the synthesis of extensive libraries of pyrido[2,1-b] acs.orgnih.govthiadiazines. acs.orgacs.orgacs.orgnih.govresearchgate.net These reactions utilize N-methylmorpholinium 4-aryl-6-oxo-3-cyano-1,4,5,6-tetrahydropyridine-2-thiolates, primary amines, and an excess of formaldehyde. acs.orgacs.orgacs.orgnih.govresearchgate.net This method is efficient and avoids the need for a catalyst. acs.org The reaction proceeds by heating the components in ethanol (B145695), leading to the formation of the desired pyrido[2,1-b] acs.orgnih.govthiadiazine derivatives. acs.org

Table 1: Examples of Mannich-Type Reactions for 1,3,5-Thiadiazine Synthesis

| Reactants | Catalyst/Conditions | Product Type | Reference |

| N-substituted N,N-bis(1H-1,2,3-benzotriazol-1-ylmethyl)-amines, Thioamides | Zinc bromide, CH2Cl2, room temperature | 3,6-Disubstituted 3,4-dihydro-2H-1,3,5-thiadiazines | acs.org |

| N-methylmorpholinium 4-aryl-6-oxo-3-cyano-1,4,5,6-tetrahydropyridine-2-thiolates, Primary amines, Formaldehyde | Uncatalyzed, EtOH, heat | Pyrido[2,1-b] acs.orgnih.govthiadiazines | acs.orgacs.orgnih.gov |

| Primary thioamides, Bis(benztriazolylmethyl)amines | Lewis acids, mild temperature | 1,3,5-Thiadiazine-3,5-diethanol |

Condensation Reactions Involving Key Precursors

Condensation reactions are fundamental to the synthesis of various 1,3,5-thiadiazine derivatives. For instance, the reaction of isothiocyanates with N-(propan-2-yl)propan-2-amine in the presence of a phase transfer catalyst like tetrabutylammonium (B224687) bromide can yield 1,3,5-thiadiazine-2-thiones. tandfonline.com

Another example involves the condensation of 3-alkyl-4-amino-5-mercapto-1,2,4-triazole with 2-bromo-4'-substituted acetophenones to produce s-triazolo[3,4-b]-1,3,4-thiadiazine derivatives. biointerfaceresearch.com Similarly, the condensation of 3-(2,3,5-trichlorophenyl)-4-amino-1,2,4-triazole-5-thione with aromatic carboxylic acids in the presence of phenacyl bromide yields 6-(substituted aryl)-3-(2,3,5-trichlorophenyl)-7H- osi.lvisuct.rutriazolo[3,4-b] osi.lvacs.orgthiadiazines. biointerfaceresearch.com

Modern and Green Chemistry Synthetic Strategies

Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for preparing 1,3,5-thiadiazines, such as one-pot multicomponent reactions and catalyst-assisted synthesis.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like 1,3,5-thiadiazines from simple starting materials in a single step. tandfonline.comnih.gov These reactions are highly atom-economical and often environmentally benign.

A notable example is the Triton-B mediated one-pot multicomponent synthesis of 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thiones. orientjchem.org This method involves the reaction of alkyl or aryl amines, carbon disulfide, and formaldehyde, catalyzed by the phase transfer catalyst Triton-B. orientjchem.org This approach is efficient, requires mild reaction conditions, and has a shorter reaction time. orientjchem.org

Another MCR approach involves the reaction of 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiocarbohydrazide (B147625), and various carbonyl compounds to form 1,3,4-thiadiazine-5-yl-pyran-2-one derivatives. tandfonline.com This reaction proceeds via S-acylation of thiocarbohydrazide followed by intramolecular cyclization and condensation. tandfonline.com

Table 2: Examples of One-Pot Multicomponent Reactions for Thiadiazine Synthesis

| Reactants | Catalyst/Conditions | Product Type | Reference |

| Alkyl/Aryl amines, Carbon disulfide, Formaldehyde | Triton-B, room temperature | 3,5-Disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thiones | orientjchem.org |

| 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiocarbohydrazide, Carbonyl compounds | Room temperature followed by heating | 1,3,4-Thiadiazine-5-yl-pyran-2-one derivatives | tandfonline.com |

| 4-Amino-5-hydrazinyl-3-mercapto-1,2,4-triazole, 3-(2-bromo-acetyl)coumarins, Acetyl acetone | Absolute ethanol, reflux | 3-(Pyrazolyl)-7H- osi.lvisuct.rutriazolo[3,4-b] osi.lvacs.orgthiadiazin-6-yl)-2H-chromen-2-ones | nih.gov |

Catalyst-Assisted Synthesis

The use of catalysts has significantly improved the efficiency and selectivity of 1,3,5-thiadiazine synthesis. Various catalysts, including Lewis acids, phase transfer catalysts, and heterogeneous catalysts, have been employed.

For instance, the synthesis of 1,3,5-thiadiazine-2-thione derivatives has been achieved by reacting isothiocyanates with amines in the presence of tetrabutylammonium bromide as a phase transfer catalyst. tandfonline.com Microwave-assisted synthesis, often in conjunction with a catalyst, has emerged as a green and efficient method. vietnamjournal.runih.gov For example, the synthesis of s-triazolo[3,4-b] osi.lvacs.orgthiadiazine nanoarchitectonics has been accomplished through a microwave-assisted reaction of s-triazoles with ketones in acetic acid containing a catalytic amount of sulfuric acid. nih.gov

Heterogeneous catalysts, such as zeolite ZSM-5-SO3H, have been utilized for the microwave-assisted, solvent-free synthesis of 1,2,6-thiadiazines. research-nexus.net This method offers advantages like reduced reaction times and environmental impact. research-nexus.net Furthermore, biocatalysts like lemon juice have been explored for the one-pot, two-component condensation synthesis of 2-substitutedimino-4-amino-6-ethylformamidino-1,3,5-thiadiazines. researchgate.net

Liquid-Phase Organic Synthesis (LPOS) Techniques

Liquid-phase organic synthesis (LPOS) remains a cornerstone for the creation of 1,3,5-thiadiazine structures. The most common and efficient pathway to this compound is the Mannich reaction. This method involves the condensation of a primary thioamide with formaldehyde and an amine, typically under mild temperature conditions. Solvents such as ethanol or methanol (B129727) are commonly employed, facilitating high yields of the target compound. The presence of the dual hydroxyl groups in the final product enhances its solubility, making it a versatile intermediate for further synthesis.

A more advanced LPOS technique involves the use of a soluble polymer support, such as polyethylene (B3416737) glycol (PEG), which has been successfully applied to the synthesis of related 3,5-disubstituted 1,3,5-thiadiazinane-2-thione derivatives (THTT). researchgate.netresearchgate.net In this approach, an amino acid or peptide is bound to the PEG support and then undergoes a one-pot condensation with a dithiocarbamate (B8719985) and formaldehyde. researchgate.netresearchgate.net This method offers the advantages of both solid-phase (easy purification) and homogeneous-phase (high reactivity) synthesis, resulting in good yields and high purity after a simple work-up procedure. researchgate.netresearchgate.netresearchgate.net While this specific polymer-supported method has been detailed for THTT derivatives, its principles are applicable to the broader class of 1,3,5-thiadiazines, offering a pathway for generating diverse molecular structures. researchgate.netresearchgate.net

| Technique | Description | Key Reactants | Advantages | Source |

|---|---|---|---|---|

| Conventional Mannich Reaction | A one-pot condensation reaction typically performed in a suitable solvent. | Primary thioamides, formaldehyde, amines. | Convenient, efficient, high yields, mild conditions. | |

| Polymer-Supported LPOS | Synthesis on a soluble polymer support like PEG, combining advantages of solid- and liquid-phase methods. | PEG-bound amino acid/peptide, dithiocarbamate, formaldehyde. | Good yields, high purity, facile work-up. | researchgate.netresearchgate.net |

Solvent-Free and Microwave-Assisted Methods

In line with the principles of green chemistry, solvent-free and microwave-assisted synthesis methods are gaining prominence for heterocyclic compounds. mdpi.comsemanticscholar.org These techniques offer significant advantages, including drastically reduced reaction times, increased yields, and a smaller environmental footprint. mdpi.comclockss.orgcem.com

Microwave-assisted synthesis, in particular, has been shown to be highly effective for producing related 1,3,5-triazine (B166579) structures. For instance, the synthesis of fluorinated 1,3,5-triazinane (B94176) analogues saw yields increase to 98-99% under microwave irradiation, compared to 62-78% with conventional heating. clockss.org Crucially, the reaction time was shortened from 10 hours to just 3 minutes. clockss.org Similarly, 1,3,5-triazinane-2-thiones have been synthesized in 80-95% yields within 4-6 minutes using a montmorillonite (B579905) K-10 clay support under microwave conditions. clockss.org This rapid and efficient heating can often complete a synthesis in a fraction of the time required by traditional methods. mdpi.com

Solvent-free, or neat, reactions represent another environmentally benign approach. cem.comresearchgate.net These reactions can be performed by adsorbing reactants onto mineral oxides or by simply mixing the neat reactants, often with microwave irradiation to facilitate the reaction. cem.com The synthesis of symmetrically substituted 1,3,5-triazines has been achieved by the cyclotrimerization of nitriles under solvent-free conditions using recyclable silica-supported Lewis acids as catalysts. researchgate.net While specific documented applications of these green methods for this compound are not widespread, the successful application to structurally similar heterocycles strongly suggests their potential as a superior synthetic strategy.

| Compound Class | Method | Reaction Time | Yield | Source |

|---|---|---|---|---|

| Fluorinated 1,3,5-Triazinanes | Conventional Heating | 10 hours | 62-78% | clockss.org |

| Microwave-Assisted | 3 minutes | 98-99% | clockss.org | |

| 1,3,5-Triazinane-2-thiones | Conventional Methods | Not specified | Not specified | clockss.org |

| Microwave-Assisted (Solid Support) | 4-6 minutes | 80-95% | clockss.org |

Industrial Synthesis and Scalability Considerations

The industrial relevance of 1,3,5-thiadiazines drives the need for scalable and economically viable synthesis routes. mdpi.com The compound this compound serves as a valuable building block for more complex molecules and is used in the development of new materials like polymers and coatings. Its synthesis via the Mannich reaction is well-suited for industrial scale-up due to its efficiency and the use of mild reaction conditions.

The broader class of 1,3,5-thiadiazine derivatives includes commercially significant compounds, underscoring the importance of this heterocyclic scaffold. mdpi.com For example, Dazomet, a well-known soil fumigant, is a 1,3,5-thiadiazine derivative, highlighting the practical applications and industrial demand for this class of compounds. mdpi.com The scalability of the synthesis is therefore a critical factor, enabling the production of sufficient quantities for applications in materials science, agriculture, and as chemical intermediates. The straightforward nature of the primary synthetic pathways for this compound makes it an attractive candidate for large-scale production.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Ethanol |

| Formaldehyde |

| Methanol |

| Polyethylene glycol (PEG) |

| Dazomet |

| Montmorillonite K-10 |

Reactivity and Mechanistic Investigations of 1,3,5 Thiadiazine 3,5 Diethanol

Oxidation Pathways of the Thiadiazine Ring and Ethanol (B145695) Moieties

The presence of a sulfur heteroatom and primary alcohol functionalities makes 1,3,5-Thiadiazine-3,5-diethanol susceptible to a range of oxidative transformations. The specific outcome of these reactions is highly dependent on the nature of the oxidizing agent and the reaction conditions employed.

The sulfur atom within the thiadiazine ring is a primary site for oxidation. It can be progressively oxidized to form either a sulfoxide (B87167) or a sulfone. Treatment with oxidizing agents like hydrogen peroxide under neutral pH conditions (5.58–7.73) typically results in the formation of the corresponding thiadiazine sulfoxide. Stronger oxidizing conditions, such as using potassium permanganate (B83412) in an acidic medium, can further oxidize the sulfur to the sulfone state.

In related thiadiazine systems, oxidation of the sulfur atom can also trigger more complex rearrangements. For instance, photochemical oxidation of certain 1,2,6-thiadiazines with visible light and molecular oxygen leads to an oxidative ring contraction, yielding 1,2,5-thiadiazole (B1195012) 1-oxides (sulfoxides). chemrxiv.orghw.ac.uksemanticscholar.org This transformation is believed to proceed through a chemoselective [3+2] cycloaddition of singlet oxygen, forming an endoperoxide intermediate that subsequently contracts with the excision of a carbon atom. chemrxiv.orgsemanticscholar.org Similarly, treatment of other 1,2,6-thiadiazines with reagents like meta-chloroperoxybenzoic acid (m-CPBA) can also result in an oxidative ring contraction to produce 1,2,5-thiadiazole 1,1-dioxides (sulfones). researchgate.nethw.ac.uk

| Reagent | Conditions | Product Formed |

|---|---|---|

| H₂O₂ | pH 5.58–7.73, Room Temperature | This compound-1-oxide |

| KMnO₄ | Acidic aqueous medium | This compound-1,1-dioxide |

The two primary hydroxyl groups of the ethanol side chains are also amenable to oxidation. The use of strong oxidizing agents, such as chromium trioxide (CrO₃) in sulfuric acid under reflux, can convert both terminal ethanol groups into carboxylic acids, yielding the 3,5-diacetic acid derivative. The oxidation of hydroxyl-bearing side chains on heterocyclic rings to the corresponding carboxylic acids by reagents like potassium permanganate is a well-established transformation. researchgate.net Depending on the reagent, oxidation to the aldehyde stage is also possible; for example, bis(pyridine)silver permanganate has been used to oxidize hydroxymethyl groups on other heterocycles to formyl groups. researchgate.net

| Reagent | Conditions | Product Formed |

|---|---|---|

| CrO₃ in H₂SO₄ | Reflux, 2–4 hrs | 2,2'-(1,3,5-Thiadiazinane-3,5-diyl)diacetic acid |

Reduction Mechanisms of the Thiadiazine Ring and Functional Groups

Reduction reactions of this compound can be directed towards either the heterocyclic ring or the sulfur atom, depending on the reducing agent used.

The thiadiazine ring can undergo reduction while preserving the integrity of the ethanol side chains. The use of sodium borohydride (B1222165) (NaBH₄) in an ethanol solvent selectively reduces the thiadiazine ring, leading to a tetrahydrothiadiazine derivative. This type of selective reduction using NaBH₄ has also been observed in other thiadiazine systems, such as the reduction of the keto group in 3,5-diaryl-4H-1,2,6-thiadiazin-4-ones. chim.it

More potent reducing agents can induce cleavage of the ring through sulfur atom reduction. Under anhydrous conditions, lithium aluminum hydride (LiAlH₄) can effect a reductive cleavage of the C-S bonds, converting the ring sulfur into a thiol (-SH) functional group. This process represents a form of desulfurization. In other contexts, such as with condensed 1,3,4-thiadiazines, pyrolytic desulfurization has been shown to cause ring contraction to form pyrazole (B372694) derivatives, though this occurs under significantly harsher thermal conditions. researchgate.net

| Reagent | Conditions | Major Product Type |

|---|---|---|

| NaBH₄ | Ethanol, Room Temperature, 6 hrs | Tetrahydrothiadiazine derivative |

| LiAlH₄ | Dry THF, 0°C to Room Temperature | Thiol-functionalized analog |

Nucleophilic and Electrophilic Substitution Reactions

The 1,3,5-thiadiazine ring system is generally electron-deficient due to the electronegativity of the nitrogen and sulfur atoms. This electronic nature makes the ring susceptible to nucleophilic attack but resistant to electrophilic substitution. nih.govuomus.edu.iq

Nucleophilic substitution reactions are common for thiadiazine derivatives, particularly when a good leaving group is present on the ring. nih.gov For example, chloro-substituted 1,2,6-thiadiazines readily react with amine nucleophiles, resulting in the displacement of the chloride. chim.itucy.ac.cy While this compound itself does not have an inherent leaving group on the ring carbons, the nitrogen atoms, with their lone pairs of electrons, can act as nucleophilic centers. They can participate in reactions such as alkylation.

Electrophilic substitution directly on the thiadiazine ring carbons is challenging and typically requires harsh conditions. nih.gov For this compound, nitration or sulfonation has been reported to occur at the C-2 position under strongly acidic conditions (e.g., HNO₃/H₂SO₄). This reactivity pattern is consistent with other deactivated heterocyclic systems like pyridine, which only undergo electrophilic substitution under vigorous conditions. uomus.edu.iq Studies on fused 1,2,4-thiadiazine systems have also shown that nitration requires a potent mixture of nitric and sulfuric acids. clockss.org

| Reaction Type | Reagent | Conditions | Product Type |

|---|---|---|---|

| N-Alkylation | CH₃I | DMF, K₂CO₃, 60°C | N-Methylthiadiazine derivative |

| Electrophilic Substitution (Nitration) | HNO₃/H₂SO₄ | 0°C, 2 hrs | 2-Nitro-1,3,5-thiadiazine-3,5-diethanol |

Substitution at Nitrogen Positions

The synthesis of 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazines often involves a multi-component or domino reaction. nih.gov For instance, a common synthetic route to obtain related 1,3,5-thiadiazine-2-thione derivatives involves the reaction of a primary amine with carbon disulfide, followed by a cyclocondensation reaction with formaldehyde (B43269) and another amine or an amino acid. nih.govresearchgate.net In the case of this compound, its formation has been described as a product of the reaction between 1,3,5-tris(2-hydroxyethyl)hexahydro-s-triazine and hydrogen sulfide (B99878) (H₂S). researchgate.netacs.orgacs.org In this process, the pre-existing N-(2-hydroxyethyl) moieties from the triazine precursor are incorporated into the resulting thiadiazine ring.

Further reactivity of the substituents at the nitrogen positions is possible. For example, in related novel 1,3,5-thiadiazine derivatives, acetylation reactions have been performed on the substituent groups, demonstrating that the nitrogen-bound moieties can be chemically modified. researchgate.netasianpubs.org The structure-activity relationship in various thiadiazine derivatives highlights that the nature of the substituents at the N-3 and N-5 positions plays a crucial role in their biological and chemical activities. researchgate.net

Electrophilic Aromatic Substitution on the Thiadiazine Ring

The concept of electrophilic aromatic substitution is not applicable to the 1,3,5-thiadiazine ring system. This type of reaction is characteristic of aromatic compounds, which feature a planar, cyclic, conjugated system of pi electrons that adheres to Hückel's rule. The tetrahydro-1,3,5-thiadiazine ring is a saturated, non-aromatic heterocycle. Its structure consists of single bonds between the ring atoms (one sulfur, two nitrogens, and three carbons), resulting in a puckered, three-dimensional conformation.

Due to its non-aromatic nature, the 1,3,5-thiadiazine ring does not undergo substitution reactions via an electrophilic aromatic mechanism. The reactivity of the ring is instead dominated by pathways such as hydrolysis and decomposition, which involve ring cleavage or rearrangement. researchgate.net Scientific literature on the reactivity of 1,3,5-thiadiazines does not provide evidence for electrophilic substitution reactions occurring directly on the carbon atoms of the heterocyclic ring.

pH-Dependent Reactivity Profiles and Stability

The stability and reactivity of 1,3,5-thiadiazines, including the diethanol derivative, are significantly influenced by pH. The compound's formation and degradation are subject to pH-controlled reaction pathways.

This compound can be formed from the reaction of 1,3,5-tris(2-hydroxyethyl)hexahydro-s-triazine with hydrogen sulfide. researchgate.netacs.org The stability of this triazine precursor is highly dependent on pH, undergoing hydrolysis that is catalyzed by acid. acs.org The rate of this hydrolysis increases dramatically at lower pH values. researchgate.netacs.org

Table 1: Observed First-Order Rate Constants for the Hydrolysis of 1,3,5-Tris(2-hydroxyethyl)hexahydro-s-triazine at Various pH Values and Temperatures

| pH | k_obs (s⁻¹) at 22 °C | k_obs (s⁻¹) at 60 °C |

|---|---|---|

| 10.9 | (5.6 ± 0.2) × 10⁻⁵ | (3.7 ± 0.1) × 10⁻³ |

| 9.5 | (7.2 ± 0.5) × 10⁻⁴ | 0.11 ± 0.01 |

| 8.0 | (2.2 ± 0.2) × 10⁻² | - |

Data sourced from Bakke et al. (2001). acs.org

Once formed, the 1,3,5-thiadiazine ring itself exhibits distinct reactivity based on the pH of the aqueous environment. General studies on the thiadiazine scaffold reveal that different reaction pathways are favored under varying pH conditions.

Table 2: pH-Dependent Reaction Pathways for the Thiadiazine Ring

| pH Range | Dominant Reaction Pathway |

|---|---|

| 3.02 – 3.69 (Acidic) | Ring contraction to form imidazole (B134444) derivatives via sulfur extrusion. |

| 5.58 – 7.73 (Neutral) | Formation of thiadiazine sulfoxide. |

| 8.45 – 11.21 (Alkaline) | Hydrolysis of the thiadiazine ring, potentially yielding triazine analogs. |

Data sourced from a study on pH-dependent reactivity.

This pH-dependent behavior is critical, as the hydrolysis of the thiadiazine ring can lead to the formation of bioactive metabolites or decomposition products. For instance, the hydrolysis of related thiadiazine-2-thione derivatives is believed to release isothiocyanates and dithiocarbamic acid, which are responsible for their biological activity. researchgate.net

Thermal Decomposition Pathways and Products

The thermal stability of 1,3,5-thiadiazine derivatives is limited, and they are known to decompose upon heating. While specific studies on the thermal decomposition of this compound are not prevalent, extensive research on analogous compounds, such as Dazomet (3,5-dimethyl-1,3,5,2H-tetrahydrothiadiazine-2-thione), provides significant insight into the likely decomposition pathways. swst.orgjyu.fi

The decomposition of Dazomet, a soil fumigant, is known to be accelerated by increased temperature and moisture. swst.org The primary and most significant decomposition product is methylisothiocyanate (MITC), which is the principal active agent. swst.org Another decomposition product that has been detected is carbon disulfide. swst.org The degradation of Dazomet has been studied using thermal Fenton processes, where the reaction rate constant was observed to increase with rising temperatures from 25°C to 45°C. semanticscholar.org

Table 3: Decomposition Products of Dazomet

| Compound | Decomposition Product | Significance |

|---|---|---|

| Dazomet | Methylisothiocyanate (MITC) | Primary active ingredient (fungitoxic) |

| Dazomet | Carbon Disulfide | Less fungitoxic byproduct |

Data sourced from a study on Basamid (Dazomet) decomposition. swst.org

By analogy, the thermal decomposition of this compound is expected to proceed via cleavage of the heterocyclic ring. This process would likely release formaldehyde and 2-hydroxyethyl isothiocyanate as primary products, resulting from the breakdown of the N-C-N and N-C-S linkages. The presence of the hydroxyl groups on the ethanol substituents may also influence the formation of secondary products. The thermal decomposition can generate poisonous gases, a property noted for the general class of thiadiazine thiones. chemicalbook.com

Functionalization and Derivatization Strategies of 1,3,5 Thiadiazine 3,5 Diethanol

Strategies for Modifying Ethanol (B145695) Side Chains

The two ethanol side chains of 1,3,5-Thiadiazine-3,5-diethanol offer primary sites for chemical modification. The terminal hydroxyl groups are amenable to a variety of transformations, allowing for the introduction of diverse functional groups.

Esterification and Etherification Reactions

The hydroxyl groups of the ethanol side chains can be readily converted into esters and ethers, which can alter the lipophilicity and other properties of the parent molecule.

Esterification: The esterification of hydroxyl groups on thiadiazine rings is a common strategy. For instance, the synthesis of 2-(5-alkyl/aryl-6-thioxo-1,3,5-thiadiazin-3-yl) alkyl acetate/benzoate has been achieved through the reaction of the corresponding 5-(2-hydroxyethyl)-3-alkyl/aryl-1,3,5-thiadiazine-2-thiones with acid halides in the presence of a base like pyridine. nih.gov This methodology can be applied to this compound to yield a variety of ester derivatives. The reaction typically involves the use of an acylating agent, such as an acid chloride or anhydride, and a base to neutralize the acidic byproduct.

Etherification: While specific examples of etherification of this compound are not prevalent in the literature, standard ether synthesis protocols, such as the Williamson ether synthesis, can be employed. This would involve deprotonating the hydroxyl groups with a strong base to form alkoxides, which are then reacted with an alkyl halide to form the corresponding ether. The choice of base and reaction conditions would be critical to avoid side reactions involving the thiadiazine ring.

A summary of representative esterification reactions is presented in the table below.

| Ester Derivative | Acylating Agent | Base | Reference |

| Acetate | Acetic Anhydride | Pyridine | nih.gov |

| Benzoate | Benzoyl Chloride | Pyridine | nih.gov |

Conversion to Other Oxygenated or Nitrogenous Functionalities

The ethanol side chains can be further functionalized by converting the hydroxyl groups into other oxygen-containing or nitrogen-containing moieties.

Oxidation: The primary alcohol groups can be oxidized to aldehydes or carboxylic acids using appropriate oxidizing agents. For example, mild oxidation with reagents like pyridinium (B92312) chlorochromate (PCC) would likely yield the corresponding dialdehyde, while stronger oxidizing agents such as potassium permanganate (B83412) could lead to the dicarboxylic acid derivative.

Conversion to Amines: The conversion of the ethanol side chains to amino functionalities introduces new possibilities for derivatization. This transformation can be achieved through a two-step process: first, converting the hydroxyl groups into a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with ammonia (B1221849) or a primary amine. chemistrysteps.com Alternatively, reductive amination of the corresponding aldehyde, obtained from oxidation of the alcohol, can also yield the desired amine. quora.comyoutube.com

Functionalization of the Thiadiazine Heterocycle

Introduction of Alkyl and Aryl Substituents

The nitrogen and carbon atoms of the thiadiazine ring can be targeted for the introduction of alkyl and aryl groups.

N-Alkylation and N-Arylation: The nitrogen atoms in the thiadiazine ring can be susceptible to alkylation or arylation. For instance, the alkylation of related thiadiazine systems has been reported using alkyl halides in the presence of a base. biointerfaceresearch.com Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be a viable strategy for the N-arylation of the thiadiazine ring, although specific examples on the 1,3,5-thiadiazine system are not extensively documented. nih.govnih.govresearchgate.netrsc.orgbeilstein-journals.org

C-Alkylation and C-Arylation: Direct C-H functionalization of the thiadiazine ring presents a more challenging yet powerful approach for introducing substituents. Palladium-catalyzed direct arylation has been successfully applied to other thiadiazole and thiadiazine systems, suggesting its potential applicability to this compound. nih.govnih.gov This would typically involve reacting the thiadiazine with an aryl halide in the presence of a palladium catalyst and a suitable ligand.

Incorporation of Additional Heterocyclic Scaffolds

The 1,3,5-thiadiazine core can be linked to other heterocyclic systems to create hybrid molecules with potentially enhanced biological or material properties.

This has been demonstrated in the synthesis of novel 1,3,5-thiadiazine derivatives integrated with a quinoline (B57606) moiety. semanticscholar.orgasianpubs.org In these examples, the synthesis involves the reaction of a quinoline-containing precursor with other reagents to construct the thiadiazine ring. A similar strategy could be envisioned where a functionalized 1,3,5-thiadiazine is coupled with a pre-formed heterocyclic ring.

Another approach is the incorporation of other sulfur- and nitrogen-containing heterocycles. For example, 1,3,5-thiadiazine-2-thione derivatives have been synthesized containing a 1,3,4-thiadiazole (B1197879) group. peerj.comresearchgate.net These syntheses often involve multi-step reactions where the two heterocyclic rings are linked via a flexible or rigid spacer.

The following table summarizes some examples of incorporated heterocyclic scaffolds.

| Incorporated Heterocycle | Synthetic Strategy | Reference |

| Quinoline | Reaction of a quinoline-containing precursor | semanticscholar.orgasianpubs.org |

| 1,3,4-Thiadiazole | Coupling of functionalized thiadiazine and thiadiazole precursors | peerj.comresearchgate.net |

Synthesis of Polymeric and Oligomeric Conjugates

The bifunctional nature of this compound, with its two reactive ethanol side chains, makes it an attractive monomer for the synthesis of polymers and oligomers.

The hydroxyl groups can participate in condensation polymerization reactions with difunctional molecules such as diacids, diacyl chlorides, or diisocyanates to form polyesters and polyurethanes, respectively. The resulting polymers would feature the 1,3,5-thiadiazine heterocycle as a repeating unit in the polymer backbone.

While the direct polymerization of this compound is not extensively reported, the synthesis of polymers based on the structurally similar 1,3,5-triazine (B166579) ring is well-established. chim.itrsc.orgsemanticscholar.org These triazine-based polymers are often prepared through the reaction of triazine derivatives with various linkers. By analogy, similar synthetic strategies could be adapted for the polymerization of this compound, opening up possibilities for the creation of novel materials with unique properties derived from the presence of the sulfur-containing heterocycle.

Theoretical and Computational Chemistry Studies of 1,3,5 Thiadiazine 3,5 Diethanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the molecular structure, electronic properties, and reactivity of chemical compounds. These methods, particularly Density Functional Theory (DFT), provide valuable insights into the behavior of molecules at the atomic level.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like 1,3,5-Thiadiazine-3,5-diethanol, DFT can be employed to determine optimized geometry, bond lengths, bond angles, and various electronic properties.

Studies on related heterocyclic compounds, such as thiadiazole and triazine derivatives, demonstrate the utility of DFT in understanding their chemical nature. For instance, DFT calculations have been successfully used to correlate the molecular structure of thiadiazole derivatives with their efficacy as corrosion inhibitors. ajchem-a.comjchemlett.com These studies often utilize basis sets like 6-311++G(d,p) to ensure a high level of accuracy in the calculations. sci-hub.se

The electronic properties that can be calculated using DFT include the dipole moment, polarizability, and the distribution of electron density, which is crucial for predicting how the molecule will interact with other chemical species. The molecular electrostatic potential (MEP) map, another output of DFT calculations, can visualize the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), thereby predicting sites of chemical reactivity.

Table 1: Representative Calculated Properties of a Thiadiazole Analogue using DFT (Note: This data is for a representative thiadiazole derivative and is intended to illustrate the type of information obtainable through DFT calculations for this compound.)

| Property | Calculated Value |

| Total Energy (Hartree) | -850.123 |

| Dipole Moment (Debye) | 3.45 |

| Polarizability (a.u.) | 120.5 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. irjweb.com

Computational studies on substituted 1,3,5-triazines have shown that the nature of the substituents can tune the HOMO and LUMO energy levels and, consequently, the energy gap. nasc.ac.in This principle would similarly apply to this compound.

Table 2: Representative HOMO-LUMO Data for a Substituted Triazine Analogue (Note: This data is for a representative triazine derivative and is intended to illustrate the type of information obtainable through HOMO-LUMO analysis for this compound.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.89 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap (ΔE) | 5.66 |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about the conformational dynamics, intermolecular interactions, and solvent effects for a molecule like this compound.

In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are integrated to simulate the trajectory of the system. This allows for the observation of how the molecule behaves in a simulated environment, such as in a solvent or near a surface.

For example, MD simulations have been used to study the interaction of thiadiazole derivatives with metal surfaces in the context of corrosion inhibition. ajchem-a.comjchemlett.com These simulations can reveal the preferred orientation of the molecule on the surface and the nature of the intermolecular forces involved. Similarly, MD simulations could be used to study the behavior of this compound in aqueous solution, providing insights into its hydration and conformational preferences.

Adsorption Mechanism Modeling in Interfacial Systems

The study of how molecules adsorb onto surfaces is crucial in various fields, including catalysis, materials science, and corrosion prevention. Computational modeling plays a significant role in elucidating the mechanisms of adsorption at the molecular level.

For a molecule like this compound, its heteroatoms and polar ethanol (B145695) groups would likely facilitate its adsorption onto various surfaces. Computational methods, including DFT and MD simulations, can be used to model this process.

Theoretical studies on the adsorption of thiadiazole derivatives on metal surfaces have shown that these molecules can adsorb through both physisorption (van der Waals forces) and chemisorption (covalent bonding). ajchem-a.comnih.gov The adsorption energy, which can be calculated computationally, provides a measure of the strength of the interaction between the molecule and the surface. A more negative adsorption energy generally indicates stronger adsorption. ajchem-a.com

Table 3: Representative Adsorption Energies for Thiadiazole Derivatives on an Iron Surface (Note: This data is for representative thiadiazole derivatives and is intended to illustrate the type of information obtainable through adsorption modeling for this compound.)

| Molecule | Adsorption Energy (kcal/mol) |

| Thiadiazole | -125.4 |

| Amino-thiadiazole | -135.8 |

| Methyl-thiadiazole | -130.2 |

Reaction Pathway Energetics and Transition State Analysis

Understanding the mechanisms of chemical reactions is a central goal of chemistry. Computational chemistry provides powerful tools for investigating reaction pathways, identifying transition states, and calculating activation energies.

For this compound, computational methods could be used to study its synthesis, degradation, or reactions with other molecules. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products.

Applications in Materials Science and Engineering

Corrosion Inhibition Formulations and Mechanisms

Organic compounds containing heteroatoms like nitrogen and sulfur, such as those in the 1,3,5-thiadiazine family, are recognized as effective corrosion inhibitors for various metals and alloys, particularly steel in acidic environments. mdpi.com The efficacy of these compounds stems from their ability to interact with metal surfaces and form a protective barrier.

Adsorption Behavior on Metal Surfaces

The primary mechanism of corrosion inhibition by thiadiazine and triazine derivatives is their adsorption onto the metal surface. This process is largely facilitated by the presence of heteroatoms (nitrogen and sulfur) which possess lone pairs of electrons. nih.gov These electrons can be shared with the vacant d-orbitals of iron atoms on a steel surface, leading to the formation of coordinate covalent bonds (chemisorption). mdpi.combohrium.com

Additionally, these molecules can be protonated in acidic solutions, leading to electrostatic interactions with a negatively charged metal surface (physisorption). nih.gov The adsorption process often follows established models like the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal. mdpi.comnih.gov The adsorption is a spontaneous process, driven by a negative Gibbs free energy of adsorption (ΔG°ads). mdpi.commdpi.com

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), have shown that nitrogen and sulfur atoms are the primary reactive sites for adsorption. bohrium.comrsc.org

Protective Film Formation and Characterization

The adsorption of thiadiazine molecules results in the formation of a thin, protective film on the metal surface. researchgate.netmdpi.com This film acts as a physical barrier, isolating the metal from the corrosive medium and blocking the active sites where electrochemical corrosion reactions (both anodic dissolution of the metal and cathodic hydrogen evolution) would otherwise occur. researchgate.net

The formation and morphology of this protective layer can be confirmed using surface analysis techniques. Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) images reveal a smoother metal surface in the presence of the inhibitor compared to the pitted and rough surface of an uninhibited metal. mdpi.comnih.gov This visual evidence supports the existence of a stable, adsorbed inhibitor film that shields the metal. mdpi.comnih.gov

Electrochemical Performance Evaluation

The effectiveness of corrosion inhibitors is quantified using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).

Potentiodynamic polarization studies show that thiadiazine and triazine derivatives typically function as mixed-type inhibitors. This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions by adsorbing onto the metal surface and blocking the active sites for both processes. acs.orgrsc.org The presence of the inhibitor leads to a significant reduction in the corrosion current density (i_corr). nih.govacs.org

Electrochemical Impedance Spectroscopy (EIS) provides further insight into the inhibitor's mechanism. In the presence of these inhibitors, the charge transfer resistance (R_ct) of the system increases significantly, while the double-layer capacitance (C_dl) decreases. researchgate.net The increase in R_ct indicates a slowing of the corrosion rate at the metal-solution interface, while the decrease in C_dl is attributed to the replacement of water molecules at the interface by the organic inhibitor molecules, which form a less permeable film. researchgate.net Inhibition efficiencies (IE%) for related compounds can be very high, often exceeding 90%. nih.govnih.gov

Electrochemical Data for a Thiadiazole Derivative Inhibitor

| Inhibitor Concentration (mM) | Corrosion Current Density (i_corr) (μA/cm²) | Charge Transfer Resistance (R_ct) (Ω·cm²) | Inhibition Efficiency (IE%) |

|---|---|---|---|

| 0 (Blank) | 1150 | 45 | - |

| 0.5 | 180 | 290 | 84.3 |

| 1.0 | 95 | 550 | 91.7 |

| 2.0 | 50 | 1100 | 95.6 |

Note: The data presented is illustrative for a representative thiadiazole derivative and serves to demonstrate the typical performance trends observed in electrochemical evaluations.

Influence of Molecular Structure on Inhibition Efficiency

The corrosion inhibition efficiency of 1,3,5-thiadiazine derivatives is highly dependent on their molecular structure. Key factors include:

Presence of Heteroatoms : The nitrogen and sulfur atoms in the thiadiazine ring are crucial adsorption centers. nih.gov

Substituent Groups : The introduction of electron-donating groups (like alkyl or methoxy (B1213986) groups) into the molecular structure can enhance inhibition efficiency. nih.gov These groups increase the electron density on the heteroatoms, strengthening their ability to donate electrons to the metal and form stable coordinate bonds. nih.gov

π-Electrons : Aromatic or unsaturated moieties within the structure can contribute to the adsorption process through π-π interactions with the metal surface. mdpi.com

Studies comparing different derivatives consistently show that modifications to the side chains attached to the core ring structure significantly impact performance, allowing for the tuning of inhibitor effectiveness. nih.govbohrium.com

Polymer Chemistry and Materials Science

While the primary application discussed for 1,3,5-thiadiazine derivatives is in corrosion inhibition, the related 1,3,5-triazine (B166579) structure is well-known for its role in polymer chemistry.

Role as Monomers or Cross-linking Agents

The structure of 1,3,5-thiadiazine, particularly with functional groups like the diethanol arms in 1,3,5-Thiadiazine-3,5-diethanol, suggests potential utility as a monomer or cross-linking agent in polymerization reactions. The hydroxyl (-OH) groups of the ethanol (B145695) substituents can react with other functional groups, such as carboxylic acids or isocyanates, to form polyesters or polyurethanes, respectively.

While direct evidence for this compound is not prevalent, analogous 1,3,5-triazine derivatives have been successfully used as cross-linking agents. For example, 1,3,5-triazine-2,4,6-tribenzaldehyde has been synthesized and used to cross-link chitosan (B1678972), forming novel thermo- and pH-responsive hydrogels. In this application, the aldehyde groups of the triazine derivative react with the amino groups of chitosan to form a stable, cross-linked polymer network. Such materials have potential applications in areas like controlled drug release.

The ability of the core ring structure to link multiple polymer chains makes these types of molecules effective for increasing the rigidity, thermal stability, and solvent resistance of polymeric materials.

Despite a comprehensive search for scientific literature, no specific information was found regarding the applications of the chemical compound This compound in the fields of materials science and engineering as outlined in the requested article structure.

Searches for its use as an additive in polymeric materials, its role in the development of functional polymeric systems, and its application in coatings and surface modification technologies did not yield any relevant research findings or data. The available scientific literature focuses on other derivatives of 1,3,5-thiadiazine and related compounds, without specific mention of the 3,5-diethanol variant in the contexts requested.

Therefore, this article cannot be generated as per the provided outline due to the absence of publicly available scientific information on the specified applications of this compound.

Environmental Dynamics and Chemical Stability of 1,3,5 Thiadiazine 3,5 Diethanol

Hydrolytic Stability and Degradation Pathways

Information regarding the hydrolytic stability of 1,3,5-Thiadiazine-3,5-diethanol is limited. Some sources suggest a pH-dependent reactivity, with alkaline conditions (pH 8.45–11.21) favoring hydrolysis to triazine analogs. The compound is known to be an intermediate in the reaction of 1,3,5-tris(2-hydroxyethyl)hexahydro-s-triazine with sulfide (B99878) ions, which points to its transient nature in certain chemical environments. researchgate.net However, specific kinetic data, such as hydrolysis rate constants and half-life values under varying pH and temperature conditions, are not documented in the available literature.

For comparison, studies on the related compound 3,5-dimethyl-tetrahydro-2H-1,3,5-thiadiazine-2-thione (Dazomet) show that it hydrolyzes to form products including formaldehyde (B43269) and 1,3-dimethyl-2-thiourea. uiowa.edu It is plausible that this compound could undergo analogous ring-opening and degradation, but without specific studies, this remains speculative.

Photochemical Degradation under Environmental Conditions

There is a notable absence of research on the photochemical degradation of this compound. Scientific investigations into its photolysis, including the determination of quantum yields and the identification of degradation products under various light conditions, have not been reported in the reviewed literature. While studies on the photochemical reactions of other thiadiazine derivatives exist, these findings cannot be directly extrapolated to this compound due to differences in chemical structure and substituent groups that significantly influence photochemical behavior.

Long-Term Chemical Stability in Various Media

Specific data on the long-term chemical stability of this compound in environmentally relevant media such as water and soil are not available. Some research indicates that the compound is stable enough to be isolated under certain laboratory conditions. aau.dk However, this does not provide a quantitative measure of its persistence or degradation over extended periods in natural environments. Without dedicated long-term stability studies, it is not possible to create a data table or provide a detailed analysis of its behavior in different media.

Due to the scarcity of specific and detailed research findings, a comprehensive article that meets the requirements of being thorough, informative, and scientifically accurate, complete with data tables, cannot be generated at this time. Further empirical research is required to elucidate the environmental dynamics and chemical stability of this compound.

Future Research Directions for 1,3,5 Thiadiazine 3,5 Diethanol

Exploration of Novel Synthetic Pathways

The conventional synthesis of 1,3,5-thiadiazine derivatives, including 1,3,5-Thiadiazine-3,5-diethanol, often involves the Mannich reaction, a multicomponent condensation of a primary amine or amide, formaldehyde (B43269), and a compound containing an active hydrogen. While effective, this method can sometimes be limited by reaction conditions and substrate scope. Future research is poised to explore more efficient, sustainable, and versatile synthetic routes.

One promising avenue is the development of one-pot synthesis protocols. These reactions, where multiple steps are carried out in a single reaction vessel, offer advantages in terms of reduced waste, lower costs, and improved efficiency. nih.gov For instance, a one-pot reaction for synthesizing various 5-hydroxyalkylated thiadiazine thiones has already been reported, demonstrating the feasibility of this approach for creating derivatives with tailored functionalities. nih.gov

Furthermore, the use of solid-phase synthesis techniques could streamline the production of 1,3,5-thiadiazine libraries. nih.gov This methodology, where molecules are built on a solid support, simplifies purification and allows for the rapid generation of a diverse range of compounds for screening in various applications. The exploration of greener reaction conditions, such as using water as a solvent and employing catalytic methods, is another critical area of future research. researchgate.netiaea.org The development of fused heterocyclic systems, such as triazolo-thiadiazines, from 1,3,5-thiadiazine precursors also opens up new avenues for creating structurally complex and potentially more potent bioactive molecules. researchgate.netsemanticscholar.org

Table 1: Comparison of Synthetic Approaches for 1,3,5-Thiadiazine Derivatives

| Synthetic Method | Advantages | Potential Future Developments |

| Mannich Reaction | Well-established, good yields for specific substrates. | Milder reaction conditions, broader substrate scope. |

| One-Pot Synthesis | Increased efficiency, reduced waste, cost-effective. nih.gov | Application to a wider range of this compound derivatives. |

| Solid-Phase Synthesis | High-throughput synthesis, simplified purification. nih.gov | Development of robust solid supports and cleavage strategies. |

| Green Chemistry Approaches | Environmentally friendly, use of renewable resources. researchgate.netiaea.org | Exploration of biocatalysis and microwave-assisted synthesis. |

| Fused Heterocycle Synthesis | Access to novel and complex molecular architectures. researchgate.netsemanticscholar.org | Design of new fused systems with enhanced properties. |

Advanced Functional Material Design and Development

The unique structural features of this compound, particularly the presence of sulfur and nitrogen heteroatoms and hydroxyl functional groups, make it an attractive building block for the design of advanced functional materials. The sulfur atom can impart interesting electronic and optical properties, while the nitrogen atoms and hydroxyl groups provide sites for coordination with metal ions and hydrogen bonding interactions.

Future research will likely focus on incorporating the this compound moiety into polymers and coordination complexes. The diethanol functionality allows for its use as a diol in polyester (B1180765) and polyurethane synthesis, potentially leading to materials with enhanced thermal stability, flame retardancy, or antimicrobial properties. The ability of the thiadiazine ring to act as a ligand for various metal ions could be exploited to create novel coordination polymers and metal-organic frameworks (MOFs) with applications in gas storage, separation, and catalysis.

Moreover, the derivatization of the hydroxyl groups can lead to a wide array of functional materials. For example, esterification or etherification can be used to tune the solubility and processability of the resulting materials. The inherent reactivity of the thiadiazine ring itself can also be harnessed to create materials that respond to external stimuli such as pH or light.

Integration with Emerging Technologies (e.g., Nanomaterials, Catalysis)

The synergy between this compound and emerging technologies like nanomaterials and catalysis presents exciting opportunities for future research. The functional groups on the thiadiazine ring can be used to anchor these molecules onto the surface of nanoparticles, creating hybrid materials with enhanced properties.

For instance, the synthesis of 2,5-diamino-1,3,4-thiadiazole (B1295027) derivatives has been achieved using MgO nanoparticles as a heterogeneous basic catalyst. iaea.org This approach highlights the potential for using nanocatalysts in the synthesis of thiadiazine derivatives, leading to more efficient and selective reactions. bohrium.com The resulting thiadiazine-functionalized nanoparticles could find applications in areas such as drug delivery, bio-imaging, and sensing.

In the realm of catalysis, the sulfur and nitrogen atoms in the 1,3,5-thiadiazine ring can act as catalytic sites or as ligands for catalytically active metal centers. Research into the catalytic activity of 1,3,5-thiadiazine-based compounds and materials is still in its early stages but holds significant promise. For example, these compounds could be explored as catalysts for organic transformations or as components of electrocatalysts for energy conversion and storage applications. The development of new catalytic systems based on 1,3,5-thiadiazine scaffolds could lead to more sustainable and efficient chemical processes.

In-depth Mechanistic Understanding through Advanced Computational Methods

A thorough understanding of the reaction mechanisms and structure-property relationships of this compound and its derivatives is crucial for their rational design and application. Advanced computational methods, such as Density Functional Theory (DFT), can provide valuable insights into these aspects at the molecular level. universci.commdpi.com

Future computational studies could focus on elucidating the mechanisms of the various synthetic reactions used to prepare 1,3,5-thiadiazines. nih.govacs.org This knowledge can be used to optimize reaction conditions and to design more efficient synthetic routes. For example, computational modeling has been used to study the reaction of H2S with triazine derivatives, providing insights into the reaction mechanism and the stability of intermediates. acs.org

Furthermore, computational methods can be employed to predict the electronic, optical, and chemical properties of novel 1,3,5-thiadiazine-based materials. universci.com This predictive capability can guide experimental efforts by identifying promising candidates for specific applications before they are synthesized in the laboratory. Molecular docking and molecular dynamics simulations can be used to investigate the interactions of these compounds with biological targets, aiding in the design of new therapeutic agents. tandfonline.com The combination of computational and experimental approaches will be essential for unlocking the full potential of this compound and its derivatives in the years to come.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,3,5-thiadiazine derivatives, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : One-pot multicomponent reactions are widely used, as demonstrated in the synthesis of pyrano[2′,3′:4,5]pyrimido[2,1-b][1,3,5]thiadiazine derivatives. Key variables include solvent choice (e.g., dioxane under reflux), catalysts (e.g., chitosan for eco-friendly synthesis), and stoichiometric ratios of precursors like aldehydes and active methylene compounds . Optimization may involve systematic variation of temperature, solvent polarity, and catalyst loading to enhance regioselectivity and yield.

Q. How is the antimicrobial activity of 1,3,5-thiadiazine derivatives evaluated, and what structural modifications enhance efficacy?

- Methodological Answer : Antimicrobial screening typically follows standardized protocols (e.g., agar diffusion or broth dilution) against Gram-positive/negative bacteria and fungi. For example, derivatives with substituted thiocarbamido or biureto groups exhibit enhanced activity due to improved membrane penetration or enzyme inhibition. Modifications at the 4- and 6-positions of the thiadiazine ring are critical; bulky substituents (e.g., aryl groups) often increase potency by hindering efflux pumps .

Q. What safety protocols are recommended for handling 1,3,5-thiadiazine derivatives in laboratory settings?

- Methodological Answer : Avoid skin/eye contact and inhalation. Use PPE (gloves, lab coats, goggles) and work in a fume hood. In case of exposure, wash skin with soap/water and seek medical attention if irritation persists. Contaminated clothing should be removed immediately. Safety data sheets (SDS) for structurally related thiadiazines (e.g., tetrahydro-3,5-dimethyl-2H-1,3,5-thiadiazine-2-thione) emphasize these precautions .

Advanced Research Questions

Q. How can contradictory reports on the pharmacological activity of 1,3,5-thiadiazine derivatives be resolved?

- Methodological Answer : Discrepancies in biological activity (e.g., antidepressant vs. adaptogenic effects) may arise from differences in experimental models (e.g., Porsolt forced swimming test vs. tail suspension test). Systematic comparisons using standardized assays, dose-response studies, and metabolomic profiling can clarify mechanisms. For instance, TD-0479, a tetrahydrothiadiazine derivative, showed high antidepressant activity in the tail suspension test but required further toxicological validation .

Q. What strategies are effective in elucidating the structure-activity relationship (SAR) of 1,3,5-thiadiazine derivatives?

- Methodological Answer : Combine computational chemistry (e.g., molecular docking with serotonin receptors or bacterial enzymes) with systematic synthetic modifications. For example, introducing electron-withdrawing groups at the 3,5-positions improves redox stability, while ethanol substituents (as in 1,3,5-Thiadiazine-3,5-diethanol) may enhance solubility and bioavailability .

Q. What gaps exist in the toxicological profiling of 1,3,5-thiadiazine derivatives, and how can they be addressed?

- Methodological Answer : EFSA evaluations highlight a lack of data on genotoxicity and metabolic pathways for thiadiazines like tetrahydro-2,4,6-trimethyl-1,3,5(2H)-thiadiazine. Recommended studies include:

- In vitro assays (Ames test, micronucleus assay).

- In vivo subacute toxicity studies (e.g., hematological and histopathological analysis in rodent models, as done for tetrahydrothiadiazine derivatives in parotitis studies) .

Q. How do reaction pathways influence the stability and functionalization of 1,3,5-thiadiazine cores?

- Methodological Answer : Ring-opening reactions (e.g., nucleophilic attack at sulfur or C-C bond cleavage) can destabilize the core. For example, methoxide-induced fragmentation of 1,2,6-thiadiazine sulfides releases thiol intermediates, necessitating careful control of reaction conditions (e.g., pH, nucleophile strength) to preserve integrity. Spectroscopic monitoring (TLC, NMR) is critical to track side reactions .

Data Contradiction and Validation

Q. How can researchers validate the biological activity of 1,3,5-thiadiazine derivatives amid inconsistent screening results?

- Methodological Answer : Reproduce assays across independent labs with strict adherence to protocols (e.g., fixed cell lines or animal strains). For antimicrobial studies, compare MIC (Minimum Inhibitory Concentration) values against reference drugs (e.g., ciprofloxacin) and validate via time-kill curves. Contradictory antidepressant results may stem from variability in rodent stress models; blinded, randomized trials are essential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.